molecular formula C10H15N3O3 B15310034 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide

Cat. No.: B15310034
M. Wt: 225.24 g/mol
InChI Key: WSYMYOUSXHHWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves several steps. One common method includes the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide undergoes various chemical reactions, including:

    Aminomethylation: Reaction with primary amines and formaldehyde.

    Cyclization: Formation of bicyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Primary Amines: Used in aminomethylation reactions.

    Formaldehyde: Acts as a reagent in aminomethylation.

    Ethanol: Common solvent for these reactions.

Major Products

The major products of these reactions include various diazaspiro and bicyclo derivatives, which can be further modified for specific applications .

Scientific Research Applications

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylbutanamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide

InChI

InChI=1S/C10H15N3O3/c1-10(12,9(11)16)2-3-13-7(14)5-4-6(5)8(13)15/h5-6H,2-4,12H2,1H3,(H2,11,16)

InChI Key

WSYMYOUSXHHWKY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)C2CC2C1=O)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.